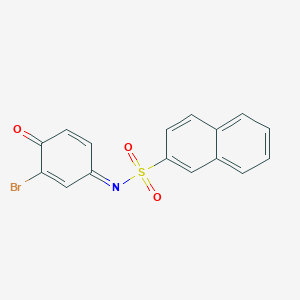

N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2-naphthalenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthalenesulfonamide derivatives involves various chemical strategies, including intramolecular cycloaddition and condensation reactions. For instance, the intramolecular cycloaddition of 3-(naphthalen-1-yl)prop-2-yn-1-ylammonium bromide yields biologically active isoindolium salts (E. O. Chukhajian et al., 2020). Additionally, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides synthesized from napthalen-1-amine and 4-methylbenzenesulfonyl chloride under pH control exhibit potent antibacterial properties (M. Abbasi et al., 2015).

Molecular Structure Analysis

The crystal and molecular structures of naphthalenesulfonamide derivatives have been characterized using X-ray crystallography, revealing diverse conformations and interactions. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide exhibits a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring (Cemal Koray Özer et al., 2009).

Chemical Reactions and Properties

Naphthalenesulfonamide compounds participate in various chemical reactions, including cycloaddition and cyclization, leading to the formation of complex structures with potential biological activity. For example, the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes leads to the formation of 1,2,3-tribromo-4-aryl naphthalenes (Raju Singha et al., 2012).

Physical Properties Analysis

The physical properties of naphthalenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. The detailed analysis of their structures through techniques like X-ray diffraction and spectroscopy provides insights into these properties and their implications for solubility and stability.

Chemical Properties Analysis

The chemical properties of naphthalenesulfonamide derivatives, including reactivity, acidity, and potential for forming hydrogen, stacking, and halogen bonds, are critical for their application in synthesis and potential biological activities. The electron-deficient nature of certain naphthalenediimides, for example, makes them strong electron acceptors, suitable for use in n-type polymeric semiconductors (Zheng Zhao et al., 2014).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with “N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2-naphthalenesulfonamide” are not mentioned in the sources I found . It’s possible that this compound is not commonly used in contexts where safety and hazards would be relevant, or the safety and hazards are not widely documented.

Orientations Futures

The future directions for the use or study of “N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2-naphthalenesulfonamide” are not mentioned in the sources I found . It’s possible that this compound is not commonly used in contexts where future directions would be relevant, or the future directions are not widely documented.

Propriétés

IUPAC Name |

(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3S/c17-15-10-13(6-8-16(15)19)18-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBFUABCAYBAC-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=CC(=O)C(=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C/3\C=CC(=O)C(=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol](/img/structure/B5606688.png)

![S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5606705.png)

![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B5606725.png)

![4-{4-[(1R*,5S*)-3-azabicyclo[3.3.1]non-3-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5606726.png)

![N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5606755.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)

![ethyl 4-({[(2-furylmethyl)thio]acetyl}amino)benzoate](/img/structure/B5606764.png)